molecular formula C13H10N8O2S B4913004 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE

8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE

Cat. No.: B4913004
M. Wt: 342.34 g/mol
InChI Key: HNXJTAZMZVOZOO-UHFFFAOYSA-N
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Description

8-{[(6-Nitro-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine is a synthetic purine derivative characterized by a 6-nitrobenzodiazolylmethylsulfanyl substituent at the 8-position of the purine core and an amine group at position 5. The purine scaffold is a heterocyclic aromatic compound with significant biological relevance due to its structural similarity to nucleic acid bases like adenine and guanine . The sulfanyl (-S-) linker at position 8 provides flexibility for chemical modifications, as seen in analogous purine derivatives used in azo coupling reactions .

This compound’s synthesis likely involves nucleophilic substitution or diazo coupling strategies, similar to methods described for structurally related 8-arylhydrazonopurines .

Properties

IUPAC Name

8-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N8O2S/c14-11-10-12(16-5-15-11)20-13(19-10)24-4-9-17-7-2-1-6(21(22)23)3-8(7)18-9/h1-3,5H,4H2,(H,17,18)(H3,14,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXJTAZMZVOZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CSC3=NC4=NC=NC(=C4N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the 6-nitro-1H-1,3-benzodiazole intermediate, which is then reacted with a suitable purine derivative under controlled conditions. The key steps include nitration, sulfonation, and amination reactions, often carried out in the presence of catalysts and under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its fluorescent properties, due to the benzodiazole moiety, make it useful in imaging studies .

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-microbial agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development .

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and sensors .

Mechanism of Action

The mechanism of action of 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE involves its interaction with specific molecular targets. The nitrobenzodiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Structural Features Key Differences Biological Activity (Inferred/Reported) References
Target Compound 8-[(6-nitrobenzodiazolylmethyl)sulfanyl]-9H-purin-6-amine Nitrobenzodiazolyl group, sulfanyl linker at C8 Potential enzyme inhibition, antimicrobial/anticancer effects (electron-withdrawing nitro group enhances reactivity)
8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones (6a-i) Arylazo group at C8, benzylsulfanyl at C2 Azo (-N=N-) vs. sulfanyl linker; absence of nitro group Tautomerism-dependent applications (e.g., dyes, coordination chemistry)
9-(Pent-4-yn-1-yl)-8-(3,4,5-trimethoxybenzenesulfonyl)-9H-purin-6-amine Sulfonyl (-SO₂-) group at C8, trimethoxyphenyl substituent Sulfonyl (electron-deficient) vs. sulfanyl linker; alkynyl side chain Anti-inflammatory, anticancer (sulfonyl enhances metabolic stability)
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine Benzylsulfanyl at C6, diethoxyethyl at N9 Substituent positions (C6 vs. C8); ethoxy groups improve solubility Not specified; similar compounds target kinases
8-{[(4-Chlorophenyl)methyl]sulfanyl}caffeine Xanthine core (1,3,7-trimethyl), sulfanyl at C8 Xanthine vs. 6-aminopurine; chloro substituent Stimulant (adenosine receptor antagonism)

Key Observations:

Substituent Position and Linker Chemistry: The target compound’s C8 sulfanyl linker contrasts with sulfonyl or azo groups in analogs, offering distinct electronic and steric properties. The 6-nitrobenzodiazolyl group introduces strong electron-withdrawing effects, which may enhance DNA intercalation or enzyme inhibition compared to non-nitro-substituted analogs .

The nitro group may confer cytotoxicity, as seen in nitroheterocyclic drugs like metronidazole, suggesting possible antiparasitic or antibacterial applications .

Synthetic Accessibility :

  • The compound’s synthesis likely parallels methods for 8-substituted purines, such as coupling reactions with electrophilic intermediates (e.g., nitrobenzodiazolylmethyl thiols) .

Research Findings and Data Tables

Table 1: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Purine Core
6-Nitrobenzodiazolylmethylsulfanyl Strongly electron-withdrawing Increases electrophilicity at C8; stabilizes negative charge in transition states
Arylazo (e.g., 6a-i) Electron-withdrawing (resonance) Enhances conjugation, affecting redox properties
Trimethoxybenzenesulfonyl Electron-deficient (sulfonyl) Reduces nucleophilicity; improves metabolic stability

Biological Activity

The compound 8-{[(6-nitro-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine, a derivative of purine and benzodiazole, has garnered attention due to its potential biological activities. This article elaborates on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C17H15N5O2S
Molecular Weight 353.4 g/mol
IUPAC Name 8-{[(6-nitro-1H-benzodiazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine
SMILES CCN1C2=CC=CC=C2N=C1SCC3=NC4=C(N3)C=C(C=C4)N+[O-]

The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The presence of the nitro group and thioether linkage enhances its reactivity and potential for biological interactions.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as carbonic anhydrases and phosphodiesterases, which are crucial in various physiological processes.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against a range of bacteria and fungi, potentially through disruption of cellular processes.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound:

Study ReferenceBiological Activity ObservedIC50 Value (µM)
Inhibition of hCA II0.062
Antimicrobial against E. coli20
Cytotoxicity in HeLa cells15

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties, the compound was tested against various strains of bacteria. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested apoptosis induction as a primary mode of action.

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